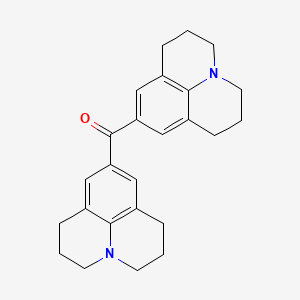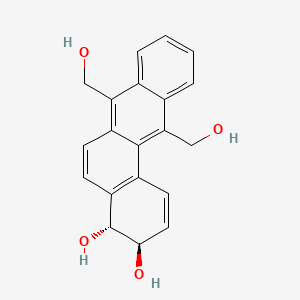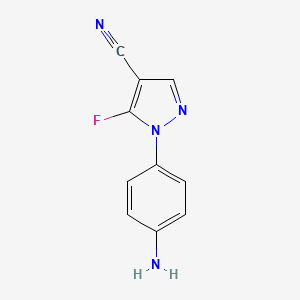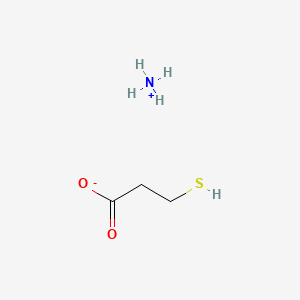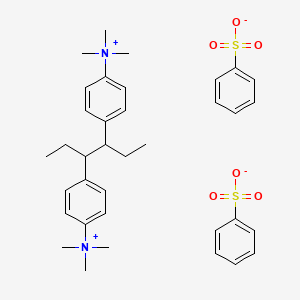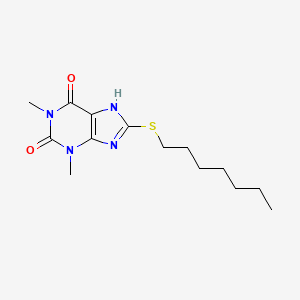
8-(N-Heptylthio)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the class of purine derivatives, which are compounds containing a purine ring system. This compound is characterized by the presence of a heptylsulfanyl group at the 8-position and two methyl groups at the 1 and 3 positions of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dimethyl-7H-purine-2,6-dione.
Introduction of Heptylsulfanyl Group: The heptylsulfanyl group is introduced at the 8-position through a nucleophilic substitution reaction. This involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with heptylthiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
化学反応の分析
Types of Reactions
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the heptylsulfanyl group.
Substitution: The heptylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
科学的研究の応用
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- 8-Hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-Octylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-Nonylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
Uniqueness
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is unique due to the specific length of its heptylsulfanyl group, which may confer distinct chemical and biological properties compared to its analogs with shorter or longer alkyl chains. This uniqueness can influence its solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
73908-75-5 |
|---|---|
分子式 |
C14H22N4O2S |
分子量 |
310.42 g/mol |
IUPAC名 |
8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2S/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(20)18(3)12(10)19/h4-9H2,1-3H3,(H,15,16) |
InChIキー |
FFKZSFMDWWVVHP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
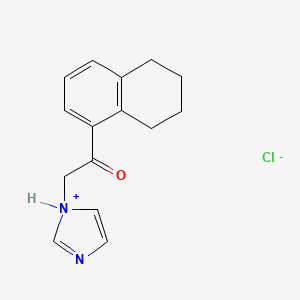
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
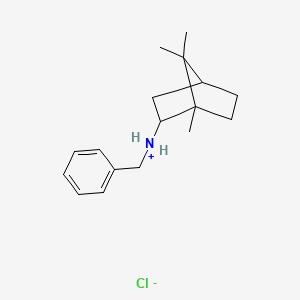

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
